molecular formula C12H13N3OS B2773443 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 690964-21-7

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No. B2773443
CAS RN: 690964-21-7
M. Wt: 247.32
InChI Key: GEEFIJBVKKXOLU-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, which include the compound , have been found to exhibit antimicrobial properties . They are used in the synthesis of various drugs, including sulfathiazole, a short-acting sulfa drug .

Antiretroviral Activity

Thiazoles are also used in the production of antiretroviral drugs. For example, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazoles have been found to have antifungal properties. Abafungin, an antifungal drug, contains a thiazole moiety .

Anticancer Activity

Thiazoles have been found to have anticancer properties. Tiazofurin, an anticancer drug, contains a thiazole moiety . Additionally, some thiazole-based compounds have been synthesized and screened for their in vitro antioxidant properties, which could potentially contribute to their anticancer activity .

Anti-Alzheimer Activity

Thiazoles have been found to have anti-Alzheimer properties . They are used in the synthesis of drugs that help in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazoles have been found to have antihypertensive properties . They are used in the synthesis of drugs that help in the treatment of hypertension .

Antioxidant Activity

Thiazoles have been found to have antioxidant properties . They are used in the synthesis of drugs that help in the treatment of conditions caused by oxidative stress .

Hepatoprotective Activity

Thiazoles have been found to have hepatoprotective properties . They are used in the synthesis of drugs that help in the treatment of liver diseases .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives can inhibit certain enzymes, leading to a decrease in the production of harmful substances in the body .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the production of certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

Thiazole derivatives are known to have various pharmacokinetic properties depending on their specific structure . These properties can affect the bioavailability of the compound, which is the amount of the compound that is able to reach its target site in the body .

Result of Action

Thiazole derivatives are known to have various biological activities, which can result in various molecular and cellular effects . For example, some thiazole derivatives can inhibit the production of certain harmful substances in the body, leading to a decrease in inflammation .

Action Environment

Various factors such as temperature, ph, and the presence of other substances can affect the action of thiazole derivatives . For example, certain substances can interact with thiazole derivatives, potentially affecting their efficacy .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-11(16)14-9-5-3-8(4-6-9)10-7-17-12(13)15-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFIJBVKKXOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide

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